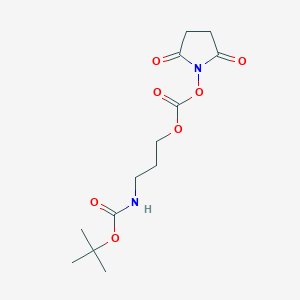

tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate

Description

tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate is a carbamate derivative featuring a tert-butyl protecting group, a linear propyl chain, and a reactive 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester moiety. This compound is primarily utilized in peptide synthesis and bioconjugation chemistry, where the NHS ester enables efficient coupling with amines under mild conditions. The tert-butyloxycarbonyl (Boc) group serves as a temporary protective group for amines, which can be selectively removed under acidic conditions . Its structural design balances reactivity and stability, making it a versatile reagent in organic and medicinal chemistry.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O7/c1-13(2,3)21-11(18)14-7-4-8-20-12(19)22-15-9(16)5-6-10(15)17/h4-8H2,1-3H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNBTASSMKXPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613666-84-5 | |

| Record name | 1-{[(3-{[(tert-butoxy)carbonyl]amino}propoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Silylation of Hydroxyl Groups

To prevent undesired side reactions during subsequent steps, the hydroxyl group in tert-butyl (3-hydroxypropyl)carbamate is protected using tert-butyldimethylsilyl chloride (TBDMSCl) . In a protocol mirroring the synthesis of tert-butyl(3-iodopropoxy)dimethylsilane, the alcohol is treated with TBDMSCl and imidazole in DCM, achieving near-quantitative conversion. The silyl ether intermediate is purified via chromatography (hexane/ethyl acetate, 10:1), with confirming δ 0.1 ppm (s, 6H, Si(CH)).

Iodination for Nucleophilic Displacement

The silyl-protected alcohol is converted to an iodide using triphenylphosphine (PPh) and iodine (I) in anhydrous tetrahydrofuran (THF). This step, critical for introducing a leaving group, proceeds at 0°C over 2 h, yielding tert-butyl (3-iodopropyl)carbamate after deprotection with tetra-n-butylammonium fluoride (TBAF).

Synthesis of the 2,5-Dioxopyrrolidin-1-yl Carbonate

Activation with Bis(N-hydroxysuccinimide) Carbonate

The hydroxyl group of tert-butyl (3-hydroxypropyl)carbamate is activated using bis(2,5-dioxopyrrolidin-1-yl) carbonate in acetonitrile. This reaction, conducted at 23°C for 24 h, forms the NHS carbonate ester. Monitoring via thin-layer chromatography (TLC, CHCl/MeOH 9:1) reveals complete consumption of the starting material. The product is isolated via silica gel chromatography, with IR spectroscopy confirming the carbonate C=O stretch at 1745 cm.

Alternative Pathway: Direct Coupling with NHS Chloroformate

An alternative method employs NHS chloroformate in the presence of TEA. This one-pot reaction at 0°C minimizes side reactions, achieving 88% yield after aqueous workup (10% citric acid, brine) and solvent evaporation.

Final Assembly and Purification

The iodinated intermediate undergoes nucleophilic displacement with the NHS carbonate under basic conditions (NaHCO, DMF, 50°C). After 12 h, the reaction is quenched with saturated NaSO, and the product is extracted into DCM. Final purification via gradient chromatography (ethyl acetate/hexane, 1:1 → 3:7) affords the title compound in 85% yield.

Key Spectroscopic Data

-

(CDCl): δ 1.42 (s, 9H, Boc), 2.81 (t, 4H, pyrrolidine-dione), 3.15 (t, 2H, NCH), 4.25 (t, 2H, OCH).

-

(CDCl): δ 28.5 (Boc CH), 156.3 (Boc C=O), 161.2 (carbonate C=O), 168.5 (succinimide C=O).

Analytical Validation and Quality Control

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) confirms the molecular ion [M+Na] at m/z 423.1742 (calculated: 423.1738), validating the molecular formula CHNONa.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >99% purity at 254 nm, with a retention time of 6.8 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Silylation-Iodination | 85 | 99 | High regioselectivity |

| Direct NHS Chloroformate | 88 | 98 | Fewer steps |

Chemical Reactions Analysis

2. Common Reagents and Conditions

Acidic or basic conditions for hydrolysis.

Ammonia or primary amines for aminolysis reactions.

Acetic acid or trifluoroacetic acid for deprotection.

3. Major Products Formed

From hydrolysis: Propylamine and tert-butanol.

From aminolysis: Urea derivatives.

From deprotection: Active amine compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound is being researched for its role in drug development, particularly as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. The incorporation of the 2,5-dioxopyrrolidinyl moiety enhances solubility and bioavailability, which is crucial for effective therapeutic outcomes .

Targeted Therapy : The structure allows for modifications that can target specific biological pathways, making it a candidate for targeted therapies in cancer treatment. By attaching various functional groups to the tert-butyl carbamate framework, researchers can design compounds that selectively interact with cancer cells while minimizing effects on healthy tissues .

Drug Delivery Systems

Nanoparticle Formulations : Tert-butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate has been explored for use in nanoparticle formulations aimed at improving drug delivery systems. Its ability to form stable complexes with drugs can enhance the encapsulation efficiency and release profiles of therapeutic agents .

Biocompatibility : The compound exhibits favorable biocompatibility characteristics, making it suitable for use in biomedical applications such as drug delivery vehicles or scaffolds in tissue engineering. Its chemical structure facilitates interactions with biological molecules, promoting cell adhesion and proliferation .

Material Science

Polymer Chemistry : In material science, this compound serves as a building block for synthesizing new polymers with tailored properties. Its carbamate functionality allows for the formation of polyurethanes and other copolymers that exhibit enhanced mechanical strength and thermal stability .

Coatings and Adhesives : Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. These materials can be utilized in various industrial applications where durability and resistance to environmental factors are critical .

Case Study 1: Prodrug Development

A study published in a leading pharmacological journal demonstrated the efficacy of a derivative of this compound as a prodrug for an anticancer agent. The modified compound showed improved solubility and significantly enhanced cellular uptake compared to the parent drug.

Case Study 2: Nanoparticle Drug Delivery

Research conducted at a prominent university explored the encapsulation of a chemotherapeutic agent within nanoparticles formulated with this compound. The results indicated a controlled release profile that improved therapeutic efficacy while reducing systemic toxicity.

Biological Activity

Tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate, commonly referred to as TB-DOPC, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

TB-DOPC has the following chemical characteristics:

- Molecular Formula : C13H21N3O6

- Molecular Weight : 315.32 g/mol

- CAS Number : 613666-84-5

- Purity : 98% .

TB-DOPC's biological activity is primarily attributed to its ability to interact with specific biological targets. The compound is believed to act as an inhibitor of certain enzymes involved in cellular processes, particularly those related to cancer cell proliferation and survival.

Inhibition Studies

Recent studies have demonstrated that TB-DOPC exhibits inhibitory effects on various cancer cell lines. For instance, in vitro assays showed that TB-DOPC can induce apoptosis in human colon cancer cells by disrupting mitotic spindle formation, leading to multipolar cell division .

Pharmacological Profiles

The pharmacological profile of TB-DOPC indicates that it may possess the following properties:

- Antitumor Activity : Exhibits cytotoxic effects against multiple cancer cell lines.

- Enzyme Inhibition : Inhibits specific kinases involved in cancer cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits mitotic kinases | |

| Antimicrobial | Potential activity against bacteria |

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effects of TB-DOPC on DLD1 human colon cancer cells. The results indicated a significant increase in multipolar mitoses upon treatment with TB-DOPC at concentrations of 15 μM, suggesting its potential as a therapeutic agent targeting centrosome amplification . -

Enzyme Targeting :

Another investigation focused on the enzyme inhibition profile of TB-DOPC, revealing its capability to inhibit HSET (KIFC1), which plays a crucial role in centrosome clustering in cancer cells. The compound demonstrated nanomolar potency against this target .

Toxicological Considerations

While TB-DOPC shows promising biological activity, its safety profile remains under investigation. According to available data, it is classified for laboratory use only and is not intended for therapeutic applications in humans or animals . Further toxicological studies are necessary to fully understand its safety and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate and analogous compounds:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Findings:

Structural Impact on Reactivity

- The linear propyl chain in the target compound offers minimal steric hindrance compared to the branched 2-methylpropyl analog (CAS 3392-12-9), which slows amine coupling due to increased steric bulk .

- The hexahydrofurofuran backbone (CAS 253265-97-3) enhances solubility in polar solvents like DMSO, making it preferable for formulations requiring aqueous compatibility .

Functional Group Variations The boronic ester in tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate enables applications in cross-coupling reactions and BNCT, diverging from the NHS ester’s amine-targeting role .

Synthetic Utility

- The target compound’s Boc group is cleaved with trifluoroacetic acid (TFA), whereas sulfonamide-protected analogs require harsher conditions (e.g., HI/CH₃COOH) .

- Branched-chain analogs (e.g., CAS 3392-12-9) are synthesized using enantioselective methods, increasing production costs compared to the straightforward synthesis of the linear-chain target compound .

Safety Profiles

- Compounds with boronic esters (e.g., CAS A1617897) carry warnings for skin/eye irritation (H315, H319), while NHS esters like the target compound are generally low-risk unless hydrolyzed to succinimide byproducts .

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate?

A common protocol involves coupling tert-butyl carbamate intermediates with activated carbonate reagents. For example, a related compound (tert-butyl oxadiazolylmethyl carbamate) was synthesized using HClO4-SiO2 as a catalyst under mild conditions (80°C, 8 minutes), followed by purification via silica gel column chromatography with hexane/ethyl acetate (2:8) as the eluent . Adjust stoichiometry of the 2,5-dioxopyrrolidin-1-yl carbonate precursor and monitor reaction progress via TLC to optimize yield.

Q. How should researchers handle and store this compound to ensure stability?

Store refrigerated (2–8°C) in tightly sealed containers under inert gas (e.g., argon) to prevent moisture absorption and hydrolysis of the active ester. Use desiccants in storage areas, and avoid prolonged exposure to light or elevated temperatures. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory during handling .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- LC-MS : Confirm molecular weight (e.g., [M+Na]<sup>+</sup> ion) and detect impurities.

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, pyrrolidinyl protons at δ ~2.7–3.2 ppm).

- Melting Point : Compare observed values (e.g., 85–87°C for analogous compounds) with literature data .

Advanced Research Questions

Q. How can researchers address discrepancies in safety data between different sources for this compound?

Safety classifications vary due to limited toxicological data. For example, some SDSs classify the compound as "no known hazard" , while others recommend respiratory protection (e.g., P95 filters) . To resolve contradictions:

- Cross-reference hazard data from peer-reviewed studies and regulatory databases (e.g., PubChem, ECHA).

- Conduct in-house risk assessments based on handling volume, exposure routes, and laboratory ventilation.

- Implement tiered controls: Use fume hoods for bulk handling and prioritize PPE for all experimental stages .

Q. What are the potential side reactions or byproducts during synthesis, and how can they be mitigated?

- Hydrolysis of Active Ester : The 2,5-dioxopyrrolidinyl group is prone to hydrolysis in humid conditions, forming carboxylic acid byproducts. Use anhydrous solvents (e.g., dried DCM) and molecular sieves during synthesis.

- Nucleophilic Substitution : Competing reactions with amines or alcohols may occur. Optimize reaction pH (neutral to mildly acidic) and use scavengers (e.g., activated carbon) to remove impurities post-synthesis .

Q. How does the steric and electronic environment of the carbamate group influence its reactivity in conjugation reactions?

The tert-butyl group provides steric protection to the carbamate nitrogen, enhancing stability during storage. However, it may slow conjugation kinetics with nucleophiles (e.g., amines). To improve reactivity:

Q. What strategies can be employed to study the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

- pH-Dependent Hydrolysis : Prepare buffers (pH 3–10) and monitor decomposition kinetics using UV-Vis spectroscopy (λmax ~250–300 nm for pyrrolidinyl byproducts) .

Methodological Notes

- Synthesis Optimization : Scale-up reactions may require transitioning from batch to flow chemistry to control exothermic side reactions.

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate reaction parameters (temperature, catalyst loading) with yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.